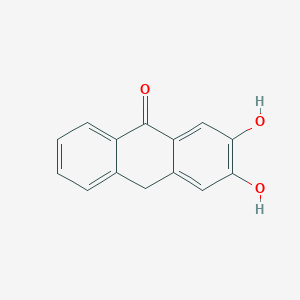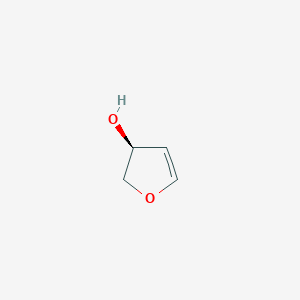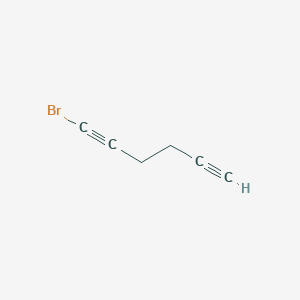![molecular formula C17H21N5O5 B14479386 N-[(Benzyloxy)carbonyl]-L-histidyl-L-serinamide CAS No. 66320-04-5](/img/structure/B14479386.png)
N-[(Benzyloxy)carbonyl]-L-histidyl-L-serinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(Benzyloxy)carbonyl]-L-histidyl-L-serinamide is a compound that belongs to the class of organic compounds known as peptides. Peptides are short chains of amino acids linked by peptide bonds. This particular compound is characterized by the presence of a benzyloxycarbonyl group, which is often used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-L-histidyl-L-serinamide typically involves the protection of the amino groups of L-histidine and L-serine with a benzyloxycarbonyl group. This is followed by the coupling of the protected amino acids using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis. These machines use solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support. The benzyloxycarbonyl group is used to protect the amino groups during the synthesis, and it is removed at the end of the process using a suitable deprotection reagent such as trifluoroacetic acid (TFA).
化学反応の分析
Types of Reactions
N-[(Benzyloxy)carbonyl]-L-histidyl-L-serinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, where nucleophiles like amines or thiols can replace the benzyloxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous or organic solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the peptide.
Reduction: Reduced forms of the peptide.
Substitution: Substituted peptides with different functional groups replacing the benzyloxycarbonyl group.
科学的研究の応用
N-[(Benzyloxy)carbonyl]-L-histidyl-L-serinamide has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent and in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.
作用機序
The mechanism of action of N-[(Benzyloxy)carbonyl]-L-histidyl-L-serinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can protect the amino group during reactions, allowing for selective modifications at other sites. The peptide can bind to target proteins or enzymes, modulating their activity and leading to various biological effects.
類似化合物との比較
N-[(Benzyloxy)carbonyl]-L-histidyl-L-serinamide can be compared with other similar compounds, such as:
N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-leucinal: A tripeptide with a similar benzyloxycarbonyl protecting group, used as a proteasome inhibitor.
N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-phenylalanine: Another peptide with a benzyloxycarbonyl group, used in peptide synthesis.
Uniqueness
The uniqueness of this compound lies in its specific amino acid sequence and the presence of the benzyloxycarbonyl group, which provides protection during synthesis and allows for selective reactions.
By understanding the properties, synthesis, and applications of this compound, researchers can leverage this compound in various scientific and industrial fields.
特性
CAS番号 |
66320-04-5 |
|---|---|
分子式 |
C17H21N5O5 |
分子量 |
375.4 g/mol |
IUPAC名 |
benzyl N-[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C17H21N5O5/c18-15(24)14(8-23)21-16(25)13(6-12-7-19-10-20-12)22-17(26)27-9-11-4-2-1-3-5-11/h1-5,7,10,13-14,23H,6,8-9H2,(H2,18,24)(H,19,20)(H,21,25)(H,22,26)/t13-,14-/m0/s1 |
InChIキー |
LICQZABKULOYPU-KBPBESRZSA-N |
異性体SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(nitrosoazanediyl)]diacetic acid](/img/structure/B14479309.png)
![4,4,5,5-Tetramethyl-2-[1-(phenylsulfanyl)ethyl]-1,3,2-dioxaborolane](/img/structure/B14479314.png)
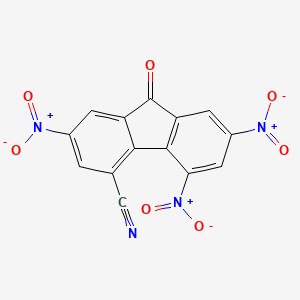
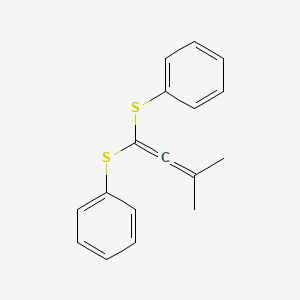
silane](/img/structure/B14479328.png)
![6-[4-(Trifluoromethyl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14479331.png)
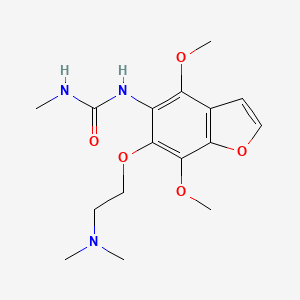
![1-Methyl-1-[(naphthalen-2-yl)oxy]naphthalen-2(1H)-one](/img/structure/B14479339.png)
![5,7-Diphenylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14479356.png)
![Phenol, 2-(2,3,3-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B14479360.png)
